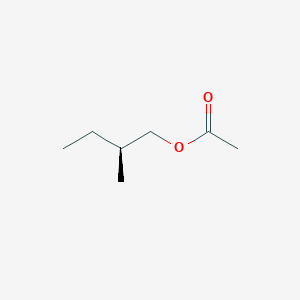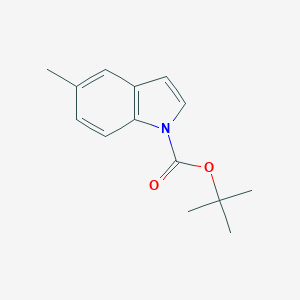
1-(tert-Butoxycarbonyl)-5-methylindole
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-5-methylindole is a chemical compound that is part of a broader class of tert-butoxycarbonyl-protected molecules. These molecules are often used in organic synthesis, particularly in the protection of amines and other reactive functional groups during complex synthetic sequences. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic chemistry due to its stability and ease of removal under mild acidic conditions.
Synthesis Analysis
The synthesis of compounds related to 1-(tert-Butoxycarbonyl)-5-methylindole can be complex and may involve multiple steps. For instance, the synthesis of a spirocyclic oxindole analogue with a tert-butoxycarbonyl group involves eight steps, including dianion alkylation and cyclization, with an overall yield of 35% . Another example is the synthesis of a racemic amino acid derivative, which is achieved in four steps starting from an oxazoline derivative, with an overall yield of 68% . These syntheses highlight the versatility of tert-butoxycarbonyl-protected intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of tert-butoxycarbonyl-protected compounds can be complex and may include multiple functional groups. For example, the structure of a cyclic dimer derived from a tert-butoxycarbonyl-protected indole was elucidated using X-ray crystallographic analysis . The crystal structure analysis is crucial for confirming the molecular configuration and understanding the spatial arrangement of the atoms within the molecule.
Chemical Reactions Analysis
Tert-butoxycarbonyl-protected compounds can undergo a variety of chemical reactions. For example, tert-butyl peroxybenzoate (TBPB) has been used to promote the α-methylation of 1,3-dicarbonyl compounds, serving as both the methyl source and radical initiator . In another study, the presence of water was found to have a remarkable effect on the regioselective lithiation of a tert-butoxycarbonyl-protected compound . These reactions demonstrate the reactivity of tert-butoxycarbonyl-protected molecules and their potential applications in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butoxycarbonyl-protected compounds are influenced by their molecular structure. For instance, the synthesis, crystal structure, and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate revealed insights into the physicochemical properties of the compound . The molecular electrostatic potential and frontier molecular orbitals were studied, which are important for understanding the reactivity and interactions of the molecule.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
1-(tert-Butoxycarbonyl)-5-methylindole is a key intermediate in the synthesis of various indole and oxindole derivatives. For example, it is used in the preparation of indoles and oxindoles from N-(tert-butoxycarbonyl-2-alkylanilines. Treatment with dilithiated N-(tert-butoxycarbonyl)anilines and dimethylformamide or carbon dioxide yields intermediates easily converted to N-(tert-butoxycarbonyl)indoles and oxindoles (Clark et al., 1991).
Catalysis and Medicinal Chemistry
This compound also plays a role in catalysis and medicinal chemistry. It's a component in the synthesis of CC-1065 and Duocarmycin analogues, which are significant in the study of cancer therapies. The synthesis process includes directed ortho metalation and aryl radical cyclization (Boger et al., 1997).
Spirocyclic Oxindole Analogue Synthesis
An efficient synthesis method has been developed for spirocyclic oxindole analogues like 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid. This method involves key steps like dianion alkylation and cyclization, and demethylation of the resulting spirocyclic oxindole (Teng, Zhang, & Mendonça, 2006).
Organic Synthesis Applications
In organic synthesis, it is utilized as a novel tert-butoxycarbonylation reagent for acidic proton-containing substrates, such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, enhancing chemoselectivity under mild conditions (Saito, Ouchi, & Takahata, 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 5-methylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10-5-6-12-11(9-10)7-8-15(12)13(16)17-14(2,3)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPCCUXHOQOAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462680 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-5-methylindole | |
CAS RN |
129822-49-7 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



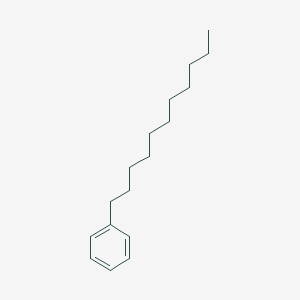
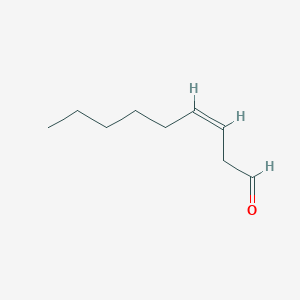
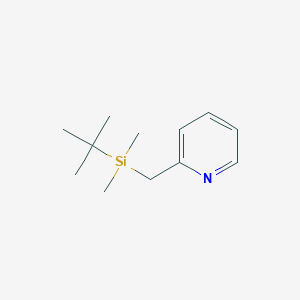
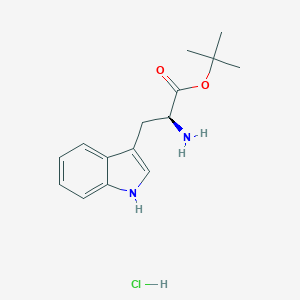
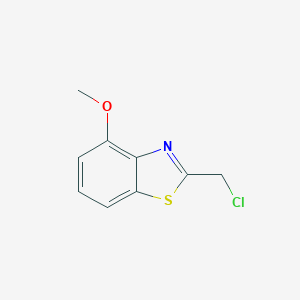
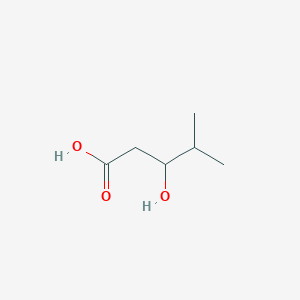
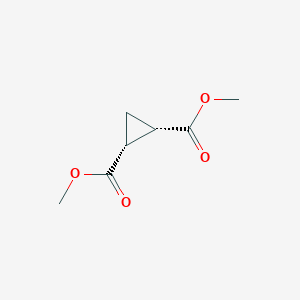
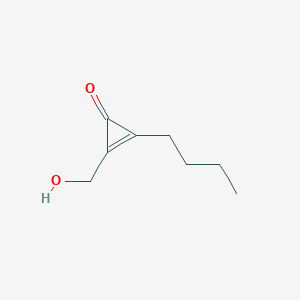
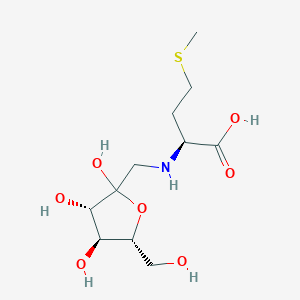
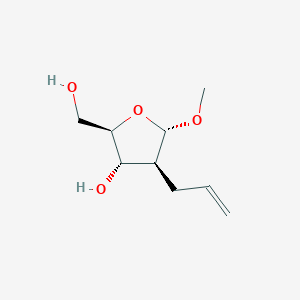
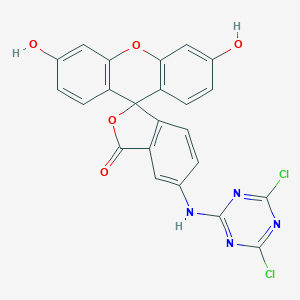
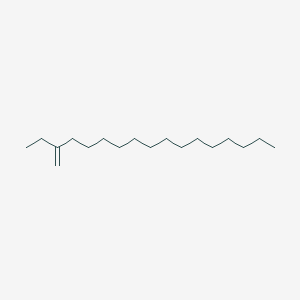
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)
